Product packaging for Metoprolol IMpurity 12(Cat. No.:CAS No. 1486464-40-7)

Metoprolol IMpurity 12

Cat. No.: B1434876
CAS No.: 1486464-40-7
M. Wt: 512.1 g/mol
InChI Key: DLLKKRCTYCMVLB-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance and product. This process is of paramount significance for several reasons:

Patient Safety: Impurities, even at trace levels, can have unintended pharmacological or toxicological effects. A thorough understanding of the impurity profile is essential to mitigate potential health risks.

Regulatory Compliance: Global regulatory bodies have stringent requirements for the reporting, identification, and qualification of impurities. Failure to comply can lead to significant delays or rejection of drug approvals.

Process Optimization: Understanding the formation of impurities allows for the optimization of synthetic routes and manufacturing processes to minimize their levels in the final product.

Regulatory Landscape for Pharmaceutical Impurities (e.g., ICH Guidelines Q3A, Q3C, M7)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of globally recognized guidelines to ensure the quality of pharmaceutical products. For impurities, the following guidelines are particularly relevant:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. rjptonline.org It establishes thresholds at which impurities must be reported, identified, and qualified through toxicological studies.

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline deals with the control of residual solvents in pharmaceutical products. rjptonline.org Solvents used in the manufacturing process are a common source of impurities and their levels must be kept below defined safety limits.

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline focuses on impurities that have the potential to be mutagenic and carcinogenic. It outlines a risk-based approach to assess and control these genotoxic impurities to negligible levels.

These guidelines provide a robust regulatory framework that a compound like "Metoprolol Impurity 12" would be subjected to upon its discovery and characterization.

Overview of Impurity Research in Metoprolol (B1676517) and Related Beta-Adrenoreceptor Antagonists

Metoprolol, a widely used beta-blocker, has been the subject of extensive impurity profiling studies. Various impurities have been identified, synthesized, and characterized using advanced analytical techniques. These impurities are often designated by letters in pharmacopoeias, such as the European Pharmacopoeia which lists impurities A through O for metoprolol. drugfuture.com

Research in this area has led to the development of sophisticated analytical methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of these impurities. wisdomlib.orgamazonaws.com These methods are crucial for routine quality control and stability testing of metoprolol formulations. scholarsresearchlibrary.com

The study of metoprolol impurities also extends to understanding their formation pathways. For instance, some impurities are process-related, arising from side reactions during synthesis, while others are degradation products formed during storage or under stress conditions like exposure to acid, base, light, or heat. wisdomlib.org

While the specific details of "this compound" remain elusive in the public domain, the established scientific and regulatory principles governing pharmaceutical impurities provide a clear roadmap for its potential investigation and control. Any future research on this compound would undoubtedly leverage the extensive knowledge base generated from the study of other metoprolol impurities to ensure the continued safety and efficacy of this vital medication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42ClNO6 B1434876 Metoprolol IMpurity 12 CAS No. 1486464-40-7

Properties

IUPAC Name

1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLKKRCTYCMVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486464-40-7
Record name 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486464407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(4-(2-METHOXYETHYL)PHENOXY)-2-PROPANOL) HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCP5NV8XQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Origin and Formation Pathways of Metoprolol Impurities

Impurities Arising from Synthetic Processes

The manufacturing process of Metoprolol (B1676517) is a primary source of impurities. These can be unreacted intermediates, by-products from side reactions, or degradation products. The specific reaction conditions and reagents used play a significant role in the impurity profile of the final product.

Intermediates and By-products from Metoprolol Synthesis

The synthesis of Metoprolol typically involves a two-step process. The first step is the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342) to form an epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. rjptonline.org The second step involves the ring-opening of this epoxide with isopropylamine (B41738) to yield Metoprolol. nih.govquickcompany.in Several impurities can be generated during these steps.

The reaction of the epoxide intermediate with isopropylamine is the final and crucial step in Metoprolol synthesis. nih.gov However, side reactions can occur during this epoxide ring-opening stage. One notable impurity that can be formed is Metoprolol Impurity 12, which is chemically identified as 1-chloro-3-(isopropylamino)propan-2-ol. This impurity arises from a competing reaction where unreacted epichlorohydrin from the first step directly reacts with isopropylamine, the nucleophile used in the second step.

The formation of this compound can be attributed to the direct nucleophilic attack of isopropylamine on the carbon atom of the epoxide ring of epichlorohydrin, leading to the opening of the ring and the formation of the chlorohydrin derivative. The presence of excess isopropylamine and any remaining epichlorohydrin under the reaction conditions can facilitate the formation of this by-product.

Impurity NameChemical NameCAS NumberFormation Pathway
This compound1-chloro-3-(isopropylamino)propan-2-ol hydrochloride39552-14-2Reaction of epichlorohydrin with isopropylamine

Fischer esterification is a type of reaction that can lead to the formation of ester impurities in the presence of an alcohol and a carboxylic acid, typically under acidic conditions. While the primary synthesis route of Metoprolol does not inherently involve Fischer esterification, the presence of acidic or basic catalysts and alcoholic solvents could potentially lead to ester-related impurities if corresponding carboxylic acid precursors or degradation products are present. However, the formation of this compound is not attributed to this reaction pathway.

Dimerization reactions can lead to the formation of larger molecules as impurities. In the context of Metoprolol synthesis, dimerization of the epoxide intermediate or reaction of Metoprolol with the epoxide intermediate could potentially occur, leading to dimeric impurities. These reactions are generally promoted by specific catalysts or reaction conditions. The formation of this compound is a result of a direct reaction between two of the reactants and not a dimerization process.

The purity of the starting materials is a critical factor in controlling the impurity profile of the final drug substance. Impurities present in the starting materials can be carried through the synthesis and end up in the final product, or they can react to form new impurities.

In the case of this compound, its formation is directly linked to two key starting materials:

Epichlorohydrin: This is a highly reactive electrophilic compound used in the first step of Metoprolol synthesis. pharmaffiliates.com If any unreacted epichlorohydrin is carried over to the second step, it can react with isopropylamine to form 1-chloro-3-(isopropylamino)propan-2-ol.

Isopropylamine: This is the amine used in the final step to open the epoxide ring. wikipedia.orgnih.gov Its reaction with residual epichlorohydrin is the direct cause of the formation of this compound.

The following table details the key starting materials and their role in the formation of this compound.

Starting MaterialRole in SynthesisRole in Impurity Formation
EpichlorohydrinReactant in the formation of the epoxide intermediateReacts with isopropylamine to form this compound
IsopropylamineReactant for epoxide ring opening to form MetoprololReacts with residual epichlorohydrin to form this compound

Solvents and catalysts used in the synthesis of Metoprolol can also be a source of impurities. Solvents may contain their own impurities or may react with intermediates or reagents. Catalysts can sometimes participate in side reactions leading to the formation of by-products. While solvents and catalysts are crucial for the synthesis, their direct involvement in the formation of this compound is less prominent compared to the reaction between the starting materials themselves. The primary pathway for the formation of this specific impurity is the direct reaction between epichlorohydrin and isopropylamine.

Continuous Flow Chemistry in Metoprolol Synthesis and Impurity Generation

The adoption of continuous flow chemistry in pharmaceutical manufacturing represents a paradigm shift from traditional batch processing, offering numerous advantages, including enhanced safety, better process control, and improved product quality. mt.comaurigeneservices.com In the context of metoprolol synthesis, continuous flow processes can offer more precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. aurigeneservices.com

Impurities Arising from Degradation Processes

Beyond the synthesis stage, impurities can also emerge from the degradation of the metoprolol molecule itself. Forced degradation studies, which subject the drug to extreme conditions, are crucial for identifying potential degradants that could form during storage and handling.

Stress Degradation Pathways of Metoprolol

Metoprolol has been shown to be susceptible to degradation under various stress conditions, particularly hydrolysis (both acidic and alkaline) and oxidation. mt.com It demonstrates relative stability under thermal and photolytic stress. mt.com Comprehensive studies have identified a number of degradation products, providing insight into the molecule's stability and degradation mechanisms. mt.com

Under acidic conditions, metoprolol undergoes hydrolysis, leading to the formation of several degradation products. One significant pathway involves the cleavage of the ether linkage in the metoprolol molecule. A study employing liquid chromatography combined with mass spectrometry (LC/Q-TOF-ESI-MS/MS) identified multiple degradation products under acidic stress. mt.com

Table 1: Reported Degradation Products of Metoprolol under Acidic Hydrolysis

Degradation Product (DP) IDm/z RatioProposed Structure/Identity
DP1284Hydroxylated Metoprolol
DP21534-(2-methoxyethyl)phenol
DP3210Not specified
DP4224Not specified
DP5240Not specified
DP6254Not specified
DP7268Dehydrated Metoprolol
DP8419Dimeric impurity
DP9535Dimeric impurity

This table is generated based on data from scientific literature. The specific structures for all m/z ratios may not be fully elucidated in all publications.

Metoprolol is also susceptible to degradation in alkaline environments. Similar to acidic hydrolysis, the ether linkage is a primary site of cleavage. Studies have shown that metoprolol degrades significantly in basic solutions, leading to the formation of distinct degradation products. nih.gov

Table 2: Reported Degradation Products of Metoprolol under Alkaline Hydrolysis

Degradation Product (DP) IDm/z RatioProposed Structure/Identity
DP10250Not specified
-1534-(2-methoxyethyl)phenol

This table is generated based on data from scientific literature. The extent of identified products can vary between studies.

Oxidative stress is a significant factor in the degradation of metoprolol. mt.com The molecule is susceptible to oxidation, which can lead to a variety of degradation products through complex reaction pathways. These reactions can involve hydroxylation of the aromatic ring and degradation of the aliphatic side chain. aurigeneservices.com

A notable class of impurities formed through the oxidative degradation of aryloxypropanolamine drugs like metoprolol are α,β-hydroxypropanolamines. daicelpharmastandards.com These impurities are typically formed via a radical-initiated oxidation pathway. daicelpharmastandards.com A key example of such a degradation product is Metoprolol Impurity N, which is specified in the European Pharmacopoeia. daicelpharmastandards.com

The formation of Impurity N, chemically identified as 3-isopropylamino-1,2-propanediol, has been confirmed in stress testing of metoprolol under oxidative conditions, such as exposure to hydrogen peroxide. daicelpharmastandards.com The generation of this and other polar, non-chromophoric impurities highlights the importance of employing appropriate analytical techniques, such as hydrophilic interaction chromatography (HILIC), for their detection and quantification. daicelpharmastandards.com

Table 3: Key Oxidative Degradation Product

Impurity NameChemical NameFormation Pathway
Metoprolol Impurity N3-isopropylamino-1,2-propanediolRadical-initiated oxidation

This table highlights a specific, well-documented oxidative degradation product.

Thermal Degradation Products

Detailed studies outlining the formation of this compound as a direct result of the thermal degradation of metoprolol are not available in the current body of scientific literature. While the thermal behavior of metoprolol tartrate has been investigated, showing decomposition starting between 152.6°C and 155.4°C, the resulting degradants identified did not include this compound.

Photolytic Degradation Products

Information specifically identifying this compound as a product of the photolytic degradation of metoprolol is not documented. General studies on the photo-degradation of metoprolol have identified various transformation products, but this compound is not mentioned among them.

Impurities from Drug-Excipient Interactions

There is no available research that points to the formation of this compound resulting from interactions between metoprolol and pharmaceutical excipients.

Maillard Reaction Products

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a known pathway for impurity formation. Studies have noted potential interactions between metoprolol and lactose. However, there is no evidence to suggest that this compound is formed as a product of such reactions.

Identification and Nomenclature of Specific Metoprolol Impurities

This compound is chemically identified as 1-chloro-3-(isopropylamino)propan-2-ol hydrochloride nih.gov. However, its relationship and nomenclature relative to other designated metoprolol impurities, such as those listed by various pharmacopoeias (e.g., A, B, C, D, F, I, J, M, N, O, N-Desisopropyl), are not well-established in public-domain scientific literature. It is not typically listed among the common impurities profiled in degradation and stability studies of metoprolol.

Table 1: Chemical Identification of this compound

Attribute Information
Compound Name This compound HCl
Systematic Name 1-chloro-3-(isopropylamino)propan-2-ol hydrochloride nih.gov
CAS Number 39552-14-2 nih.gov
Molecular Formula C₆H₁₄ClNO · HCl nih.gov

| Molecular Weight | 151.63 (base) + 36.46 (HCl) nih.gov |

Synthesis and Isolation of Metoprolol Impurity Reference Standards

Design and Development of Synthetic Routes for Impurity Standards

The synthesis of Metoprolol (B1676517) Impurity 12, or 1-chloro-3-(isopropylamino)propan-2-ol, is conceptually straightforward, typically involving the nucleophilic ring-opening of an epoxide by an amine. The most common and direct route involves the reaction of epichlorohydrin (B41342) with isopropylamine (B41738).

In this key reaction, the nitrogen atom of isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. This reaction can lead to two regioisomers. The attack at the terminal, less sterically hindered carbon of the epoxide is generally favored, yielding the desired 1-chloro-3-(isopropylamino)propan-2-ol. The reaction conditions, such as temperature, solvent, and stoichiometry, are critical in controlling the reaction rate and minimizing the formation of by-products. For instance, a smooth condensation to 1-chloro-3-isopropylamino-2-propanol can be achieved with slow mixing and adequate cooling.

Alternative strategies for the synthesis of halohydrins include the reaction of an alkene with a halogen in the presence of water. However, for a compound like Metoprolol Impurity 12, the epoxide ring-opening pathway is more direct and commonly employed in the synthesis of β-blocker precursors and related substances.

Below is a table summarizing typical reaction conditions for the synthesis of β-amino alcohols from epoxides and amines, which are analogous to the synthesis of this compound.

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)
Epoxide, Aromatic AmineCerium ChlorideNot specifiedNot specifiedNot specifiedHigh
Epoxide, AmineZinc(II) perchlorate hexahydrateSolvent-freeNot specifiedNot specifiedHigh
Epoxide, Primary AmineNoneWaterNot specifiedNot specifiedHigh

Green Chemistry Approaches in Impurity Synthesis (e.g., Ultrasound-Assisted Methods)

In recent years, the principles of green chemistry have been increasingly integrated into pharmaceutical synthesis to reduce environmental impact and enhance safety. Ultrasound-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

The application of ultrasound in the synthesis of compounds like this compound focuses on the acceleration of the epoxide ring-opening reaction. The mechanism behind this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can significantly increase reaction rates.

For the ring-opening of epoxides with amines, ultrasound can promote the reaction in environmentally benign solvents like water or even under solvent-free conditions. This approach minimizes the use of volatile organic compounds (VOCs). Research on analogous systems has demonstrated the efficacy of ultrasound in promoting the regioselective ring-opening of epoxides with nitrogen heterocycles, sometimes in the presence of recyclable catalysts or ionic liquids which can also serve as the solvent. researchgate.net

The following table presents findings from studies on ultrasound-assisted ring-opening of epoxides, illustrating the potential of this green chemistry approach.

ReactantsCatalyst/MediumUltrasound Frequency (kHz)Temperature (°C)Time (min)Yield (%)
Indole, Styrene Oxide[H-NMP]H2PO4 (Ionic Liquid)50606085 researchgate.net
Indole, Styrene OxideMCM-41 (Mesoporous Silica)Not specifiedNot specifiedNot specifiedHigh

Isolation Techniques for Metoprolol Impurities

The purification of polar and basic compounds like this compound from a reaction mixture requires robust and efficient isolation techniques. Column chromatography and preparative high-performance liquid chromatography (HPLC) are the most powerful and widely used methods for this purpose.

Column Chromatography

Column chromatography is a versatile technique for the purification of synthetic compounds on a laboratory scale. For a basic compound such as 1-chloro-3-(isopropylamino)propan-2-ol, which contains a secondary amine, interactions with the acidic silanol groups of standard silica (B1680970) gel can lead to significant issues like peak tailing and irreversible adsorption, resulting in low recovery.

To overcome these challenges, several strategies are employed:

Use of a basic modifier in the mobile phase: A common approach is to add a small percentage of a volatile base, such as triethylamine or ammonium hydroxide, to the eluent. This base neutralizes the acidic sites on the silica gel, preventing the basic analyte from strongly binding to the stationary phase and thus allowing for better elution and peak shape.

Amine-functionalized silica: An alternative is to use a stationary phase where the silica surface has been chemically modified with aminopropyl groups. This creates a more basic environment within the column, which is ideal for the purification of organic bases.

Use of alternative stationary phases: In some cases, less acidic stationary phases like alumina (basic or neutral) can be a better choice than silica gel for the purification of basic compounds.

The choice of the mobile phase is typically a gradient of a polar solvent (like methanol or ethyl acetate) in a non-polar solvent (like hexane or dichloromethane), with the polarity being gradually increased to elute the compounds of interest.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, which is essential for a reference standard, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the purification of β-blockers and their impurities.

Stationary Phase: The most widely used stationary phases are based on silica particles chemically bonded with hydrophobic alkyl chains, such as C18 (octadecyl) or C8 (octyl). These columns separate compounds based on their hydrophobicity.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To achieve good peak shape and retention for basic compounds like this compound, the mobile phase is often acidified with additives like formic acid or trifluoroacetic acid (TFA). The acid suppresses the ionization of residual silanol groups on the stationary phase and ensures that the basic analyte is protonated, leading to consistent interactions and sharp peaks. Alternatively, using a buffer to control the pH of the mobile phase is also a common practice.

The following table provides a hypothetical example of preparative HPLC conditions that could be adapted for the purification of this compound, based on methods used for similar compounds.

ParameterCondition
Column C18, 10 µm particle size
Dimensions 250 mm x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm
Loading 100 mg of crude product dissolved in mobile phase

By carefully selecting the appropriate synthetic route and optimizing the purification strategy using advanced chromatographic techniques, high-purity this compound can be obtained, ensuring its suitability as a reference standard for quality control in the pharmaceutical industry.

Analytical Methodologies for Impurity Profiling and Quantification

Chromatographic Techniques for Separation and Quantification

The profiling and quantification of pharmaceutical impurities heavily rely on chromatographic techniques to separate them from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the detection of impurities. For Metoprolol (B1676517) and its known impurities, various HPLC methods have been developed and validated.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds like Metoprolol and its related substances. Separation is achieved on a non-polar stationary phase (typically C18 or C8) with a polar mobile phase. While specific RP-HPLC methods for "Metoprolol Impurity 12" are not documented, methods developed for other Metoprolol impurities would likely serve as a starting point for its analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar and Non-Chromophoric Impurities (e.g., Impurity M, N)

For highly polar impurities that are poorly retained in RP-HPLC, or for impurities lacking a UV chromophore, HILIC presents a viable alternative. This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. For known polar Metoprolol impurities like M and N, HILIC methods coupled with charged aerosol detection (CAD) have been successfully developed. Should "this compound" be found to be highly polar, a similar HILIC-based approach would be warranted.

Method Development and Optimization for Specific Impurities

The development of a robust and specific HPLC method requires careful optimization of several parameters. This includes the selection of the column, mobile phase composition (including pH and organic modifier), flow rate, and detector wavelength. For any given impurity, the goal is to achieve adequate resolution from the API and other impurities, as well as sufficient sensitivity to meet regulatory limits.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. This technique is particularly useful for high-throughput screening and for resolving complex mixtures of impurities.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique that can be used for the separation and quantification of impurities. While it is often considered a less precise method than HPLC, it can be a valuable tool for screening and preliminary analysis. The European Pharmacopoeia has historically included TLC methods for the analysis of certain Metoprolol impurities.

Thin-Layer Chromatography (TLC) in Impurity Monitoring

Thin-Layer Chromatography (TLC) has been a traditional method for the analysis of metoprolol impurities. The European Pharmacopoeia (EP), for instance, has specified TLC methods for monitoring certain impurities, such as metoprolol impurities M and N. analysis.rsnih.gov This technique is often used for identity confirmation and to check for the presence of specified and unspecified impurities. rjptonline.org

The process typically involves spotting a sample solution onto a TLC plate, developing the plate in a chamber with a suitable mobile phase, and then visualizing the separated spots. rjptonline.orgoatext.com The progress of chemical synthesis reactions for metoprolol and its impurities can be monitored by analyzing small samples from the reaction mixture using TLC to check for the formation of the desired products. rjptonline.org For the separation of metoprolol enantiomers, silica (B1680970) gel plates have been used with a chiral mobile phase additive. akjournals.com

However, TLC is generally considered a semi-quantitative method and may not be suitable for producing reliable quantitative data at lower concentrations, which has led to a push for the modernization of pharmacopoeial monographs to replace TLC with more robust chromatographic methods like HPLC. analysis.rsthermofisher.com

Table 1: Example of TLC System for Metoprolol Analysis

ParameterDescription
Stationary Phase Silica Gel
Mobile Phase Methanol: Toluene: Ethyl acetate: Ammonia (2.5: 3.0: 5.0: 0.7 v/v/v/v) oatext.com
Detection UV light (e.g., at 254 nm) or iodine vapor akjournals.com
Rf Value (Metoprolol) 0.67 ± 0.05 oatext.com

Detection Techniques in Conjunction with Chromatography

The choice of detector is critical in impurity analysis and is coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC). The selection depends on the physicochemical properties of the impurities, particularly the presence or absence of a chromophore.

Photodiode Array (PDA) Detection

Photodiode Array (PDA) detection, also known as Diode Array Detection (DAD), is an advanced form of UV detection that offers significant advantages for impurity profiling. thermofisher.com Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector scans a range of wavelengths simultaneously, providing the complete UV-visible spectrum of the analyte as it elutes from the chromatography column. researchgate.net

This capability is invaluable for:

Peak Purity Assessment: PDA detectors can assess the purity of a chromatographic peak by comparing spectra across the peak. If the spectra are consistent, the peak is likely pure. turkjps.org

Impurity Identification: The acquired spectrum of an impurity can be compared to the spectra of known reference standards stored in a library, aiding in its identification. researchgate.net

Method Development: It allows for the selection of the optimal detection wavelength for various analytes in a single run. researchgate.net

In the context of metoprolol, a stability-indicating UHPLC-PDA method was developed for the simultaneous estimation of olmesartan (B1677269) medoxomil and metoprolol succinate, along with their respective impurities. turkjps.org The use of DAD with LightPipe technology can enhance sensitivity and signal-to-noise performance for chromophoric species like metoprolol and its impurity A. analysis.rsthermofisher.comthermofisher.com

Charged Aerosol Detection (CAD) for Non-Chromophoric Impurities

For metoprolol impurities that are non-chromophoric, such as the polar, non-aromatic α-hydroxyamines designated as impurities M and N, UV-based detection methods are ineffective. nih.gov Charged Aerosol Detection (CAD) provides a powerful solution for this analytical challenge. analysis.rsthermofisher.com CAD is a mass-based detection technique that can quantify any non-volatile and many semi-volatile analytes, irrespective of their optical properties. analysis.rsthermofisher.com

The detection process involves four steps:

Nebulization of the HPLC eluent into fine droplets.

Evaporation of the mobile phase, leaving dried analyte particles.

Charging of the analyte particles via collision with charged nitrogen gas.

Measurement of the total charge by an electrometer, which corresponds to the analyte mass.

Hydrophilic Interaction Chromatography (HILIC) is often coupled with CAD for the analysis of polar impurities like metoprolol impurities M and N, which are poorly retained in traditional reversed-phase systems. nih.gov This combination allows for their successful separation and quantification. analysis.rsnih.gov The United States Pharmacopoeia (USP) has moved towards modernizing its monographs by replacing older TLC methods with HILIC-CAD methods for these types of impurities. thermofisher.com

Table 2: Performance of CAD for Metoprolol Impurities

CompoundLimit of Detection (LOD)Reference
Metoprolol2.5 ng on column analysis.rsthermofisher.com
Impurity A2.5 ng on column analysis.rsthermofisher.com
Impurity M10 ng on column analysis.rsthermofisher.com
Impurity N25 ng on column analysis.rsthermofisher.com

CAD offers a consistent response independent of the chemical structure of the analyte and can measure impurities down to the 0.1% level relative to the active pharmaceutical ingredient (API). analysis.rsthermofisher.comthermofisher.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive and specific detection technique that identifies compounds by measuring their mass-to-charge ratio (m/z). synthinkchemicals.com When coupled with liquid chromatography (LC), it becomes a powerful tool for the separation, identification, and structural elucidation of pharmaceutical impurities. synthinkchemicals.com The use of LC-MS/MS is considered an indispensable technique in the pharmaceutical industry for analyzing impurities at trace levels. synthinkchemicals.com

LC-MS and LC-Q-TOF-ESI-MS/MS for Structure Elucidation

For the definitive identification and characterization of unknown impurities or degradation products, advanced MS techniques are employed. Liquid Chromatography-Quadrupole Time-of-Flight Electrospray Ionization Tandem Mass Spectrometry (LC/Q-TOF-ESI-MS/MS) is a particularly effective method. nih.gov

This technique allows for:

Accurate Mass Measurement: Q-TOF provides high-resolution mass data, enabling the determination of the elemental composition of an impurity. nih.gov

Structural Fragmentation: The MS/MS capability isolates a specific impurity ion and fragments it, producing a characteristic fragmentation pattern. synthinkchemicals.comnih.gov By comparing this pattern with that of the parent drug, the structure of the impurity can be elucidated. nih.gov

A study on metoprolol subjected to stress conditions (acidic/alkaline hydrolysis, oxidation) used an LC/Q-TOF-ESI-MS/MS method to identify and characterize a total of 14 degradation products. nih.gov The fragmentation pathway of metoprolol was first established, and this knowledge was then applied to deduce the structures of the observed degradation products. nih.gov

Table 3: Examples of Metoprolol Degradation Products Identified by LC-MS

Designationm/z ValuePotential IdentificationReference
DP₂153Matched with Impurity B nih.gov
DP₁₄236Matched with Impurity I nih.gov

This level of detailed structural analysis is critical for understanding degradation pathways and controlling impurities in the final drug product.

Characterization of Metoprolol Impurities

Spectroscopic Techniques for Structure Elucidation

The definitive structure of Metoprolol (B1676517) Impurity 12 is established using a variety of spectroscopic methods. Each technique provides unique insights into the molecular architecture of the compound. While comprehensive spectral data for this specific impurity is not widely published in publicly accessible literature, the expected spectroscopic characteristics can be inferred from the known structure and data from analogous compounds.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Metoprolol Impurity 12, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its structural features.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Description of Vibration
O-H (Alcohol) 3200-3600 (broad) Stretching vibration of the hydroxyl group.
N-H (Secondary Amine) 3300-3500 (moderate) Stretching vibration of the amine group.
C-H (Alkyl) 2850-2960 Stretching vibrations of the methyl and methylene (B1212753) groups.
C-O (Alcohol) 1050-1150 Stretching vibration of the carbon-oxygen single bond.
C-N (Amine) 1020-1250 Stretching vibration of the carbon-nitrogen single bond.

These expected values are based on established correlation tables for infrared spectroscopy. The broadness of the O-H and N-H bands is due to hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment in this compound. The chemical shift (δ) of each signal, its multiplicity (splitting pattern), and the integration (number of protons) would allow for the assignment of each proton to its position in the structure.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity
(CH₃)₂CH- ~1.0-1.2 Doublet
-CH(CH₃)₂ ~2.8-3.2 Septet
-CH₂-NH- ~2.5-2.9 Multiplet
-CH(OH)- ~3.8-4.2 Multiplet
-CH₂-Cl ~3.5-3.7 Multiplet
-OH Variable Singlet (broad)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (ppm)
(CH₃)₂CH- ~22-24
-CH(CH₃)₂ ~48-52
-CH₂-NH- ~45-50
-CH(OH)- ~65-70

Further structural confirmation and unambiguous assignment of proton and carbon signals can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting pattern of fragment ions can provide valuable structural information.

For this compound (as the free base, C₆H₁₄ClNO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 151.63 g/mol ). Due to the presence of the chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and chlorine-containing fragments, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence.

Expected Mass Spectrometry Data for this compound (Free Base):

Ion Expected m/z Significance
[C₆H₁₄³⁵ClNO]⁺ ~151.0764 Molecular Ion (³⁵Cl)

Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals, such as the cleavage adjacent to the nitrogen or oxygen atoms.

Purity Assessment of Isolated Impurities (e.g., Microanalysis, TLC)

Once isolated, the purity of this compound must be rigorously assessed.

Microanalysis: Elemental analysis, or microanalysis, determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimentally determined percentages should closely match the theoretical values calculated from the molecular formula (C₆H₁₅Cl₂NO for the hydrochloride salt), providing a fundamental check of purity.

Thin-Layer Chromatography (TLC): TLC is a common and rapid technique for assessing the purity of a compound. A purified sample of this compound, when spotted on a TLC plate and developed in an appropriate solvent system, should ideally show a single spot. The absence of secondary spots indicates a high degree of purity with respect to non-volatile impurities. The retention factor (Rf) value of the spot is characteristic of the compound in that specific solvent system.

Impurity Control Strategies and Quality Assurance

Setting Acceptance Criteria for Metoprolol (B1676517) Impurities

The establishment of acceptable limits for any impurity is a critical step in ensuring drug safety. Since Metoprolol Impurity 12 is not individually specified in pharmacopeial monographs, its acceptance criteria are dictated by the thresholds for unspecified impurities outlined in regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A guideline. slideshare.netjpionline.orgfda.gov

These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the active pharmaceutical ingredient (API). slideshare.net For Metoprolol, with a typical MDD not exceeding 2 g/day , the following thresholds apply:

Threshold TypeLimit (for MDD ≤ 2 g/day )Requirement
Reporting Threshold > 0.05%An impurity above this level must be reported in the registration application. youtube.comich.org
Identification Threshold > 0.10%An impurity must be structurally identified if found at a level exceeding this limit. slideshare.netfda.gov
Qualification Threshold > 0.15%An impurity exceeding this level requires qualification, which involves gathering and evaluating data to establish its biological safety. slideshare.netfda.gov

The final acceptance criterion, or limit, for an unspecified impurity like this compound in the drug substance specification is set no higher than the identification threshold (e.g., ≤ 0.10%) unless it has been qualified. ich.org These limits must be justified by safety data and consistent with the levels achievable by a validated and well-controlled manufacturing process. fda.gov

Impurity Control in Active Pharmaceutical Ingredient (API) Manufacturing

Control of this compound originates from a thorough understanding of the Metoprolol synthesis process. The common manufacturing route involves reacting 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342) to form an epoxide intermediate, which is then reacted with isopropylamine (B41738) to yield Metoprolol. google.comepo.orgallindianpatents.com

This compound, or 1-chloro-3-(isopropylamino)propan-2-ol, can potentially form from the reaction between unreacted epichlorohydrin or related chlorohydrin intermediates and isopropylamine. epo.org Therefore, control strategies are focused on minimizing its formation and ensuring its removal.

Key Control Strategies:

Control of Starting Materials : Ensuring the high purity of raw materials, particularly epichlorohydrin, is the first line of defense. Limiting chlorinated precursors prevents the carry-over and subsequent reaction to form the impurity. pharmaguideline.com

Process Optimization : The manufacturing process is carefully designed and optimized to minimize the formation of byproducts. contractpharma.com This includes:

Stoichiometry : Controlling the molar ratio of reactants to drive the reaction to completion and consume chlorinated intermediates. allindianpatents.com

Reaction Conditions : Optimizing parameters such as temperature, pressure, and reaction time to favor the formation of Metoprolol and prevent side reactions. pharmaguideline.compharmatimesofficial.comquickcompany.in

Purification Procedures : Robust purification techniques are implemented to effectively remove any impurities that may have formed. For the Metoprolol API, methods such as crystallization, and washing are critical for achieving the required high purity. pharmaguideline.compharmatimesofficial.com Distillation of the epoxide intermediate is also a key step to remove precursors before the final reaction with isopropylamine. google.com

Modern approaches like Quality by Design (QbD) and Process Analytical Technology (PAT) are often employed to build quality into the manufacturing process, allowing for real-time monitoring and proactive control of impurity formation. pharmatimesofficial.comgrace.com

Impurity Monitoring in Pharmaceutical Formulations and Drug Products

Effective monitoring of this compound in the final drug product is essential. A significant analytical challenge is that this impurity lacks the chromophore (the phenoxy group) present in the parent Metoprolol molecule, rendering it difficult to detect and quantify using standard High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. thermofisher.comthermofisher.com

To overcome this, advanced analytical methodologies are required:

Hydrophilic Interaction Liquid Chromatography (HILIC) : This chromatographic technique is well-suited for retaining and separating polar compounds like this compound, which are often poorly retained in traditional reversed-phase HPLC. thermofisher.comresearchgate.net

Charged Aerosol Detection (CAD) : As a universal, mass-based detector, CAD is highly effective for quantifying non-chromophoric and semi-volatile compounds. thermofisher.comthermofisher.com The combination of HILIC with CAD provides a sensitive and reliable method for monitoring impurities like this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is invaluable for the identification and confirmation of impurities during method development and can be used for quantification. researchgate.net

The development of a validated, stability-indicating analytical method is crucial. researchgate.netjocpr.com Such a method must be able to separate the impurity from the active ingredient, other related substances, and any potential degradation products that could form during the product's shelf life, ensuring accurate monitoring over time. amazonaws.comresearchgate.net

Quality Control Applications in the Pharmaceutical Industry

The principles of impurity control are put into practice through rigorous quality control (QC) applications. A critical component for these applications is the availability of a high-purity reference standard of this compound. pharmaffiliates.comsynzeal.com This reference material is synthesized, characterized, and used as a benchmark for all analytical testing. pharmiweb.comknorspharma.com

The primary QC applications include:

Analytical Method Validation : The reference standard is essential for validating the analytical method used to test for the impurity. It is used to confirm the method's specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantitation). nih.gov

Routine Batch Release Testing : Both the API and the finished drug product batches are routinely tested using the validated analytical method to ensure that the level of this compound does not exceed the established acceptance criterion (e.g., ≤ 0.10%). researchgate.net

Stability Studies : The drug product is subjected to stability testing under various environmental conditions (e.g., temperature, humidity, light) to monitor the impurity levels over its entire shelf life. labinsights.nl This ensures that the impurity does not form as a degradation product and that the product remains safe and effective for patients. pharmaffiliates.com

Below is a table summarizing the key quality control applications for this compound.

ApplicationPurposeRole of Reference Standard
Method Development & Validation To create and verify a reliable analytical procedure for detecting and quantifying the impurity.Used to establish specificity, linearity, accuracy, precision, and detection limits. nih.gov
API Batch Release To confirm that each batch of Metoprolol API meets the purity specifications before formulation.Used as a calibrator to quantify the impurity level in the API.
Finished Product Release To ensure the final drug product (e.g., tablets) complies with all quality standards.Used to confirm the impurity level is below the acceptance limit in the final dosage form.
Stability Programs To monitor impurity levels over the product's shelf-life and detect any degradation trends.Used to accurately quantify the impurity at various time points during stability studies. labinsights.nl

Through these integrated strategies—from setting scientifically sound acceptance criteria to implementing robust manufacturing controls and utilizing advanced analytical monitoring—the presence of this compound is effectively managed, safeguarding the quality and safety of Metoprolol therapies.

Future Directions in Metoprolol Impurity Research

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate detection and quantification of Metoprolol (B1676517) Impurity 12 present analytical challenges. As a non-chromophoric, polar compound, it is often difficult to detect using conventional High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, which is standard for the analysis of the Metoprolol API. nih.gov Future research is therefore directed towards the development and refinement of more advanced analytical techniques capable of providing comprehensive profiling of such impurities.

Promising methodologies include Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds. biomedres.us When coupled with universal detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), HILIC can achieve the low detection and quantification limits required by regulatory bodies. nih.govbiomedres.us High-Resolution Mass Spectrometry (HRMS) is another powerful tool that offers high sensitivity and accuracy for impurity identification, even in complex drug matrices. apacsci.com The goal is to develop validated, robust methods that can be seamlessly integrated into quality control laboratories for routine monitoring of Metoprolol Impurity 12. pharmafocusasia.com

Table 1: Comparison of Analytical Techniques for this compound
TechniquePrincipleSuitability for this compoundAdvantagesChallenges
HPLC-UVSeparation based on polarity, detection via UV absorbance.LowWidely available, robust.Impurity 12 lacks a strong chromophore, leading to poor sensitivity.
GC-MSSeparation of volatile compounds, detection by mass.ModerateHigh sensitivity for volatile/semi-volatile impurities.Requires derivatization for polar compounds, potential for thermal degradation.
HILIC-CAD/MSSeparation of polar compounds on a polar stationary phase.HighExcellent for polar, non-chromophoric compounds; universal detection (CAD) or specific detection (MS). nih.govbiomedres.usMethod development can be complex; sensitivity may be affected by mobile phase composition.
SFC-MSSeparation using supercritical fluid as mobile phase.HighFast separations, reduced organic solvent consumption (greener alternative). apacsci.comRequires specialized equipment; solubility in supercritical CO2 can be a limitation.

Integration of In Silico Methods in Impurity Prediction

The integration of computational, or in silico, tools represents a paradigm shift from reactive testing to proactive prediction in impurity management. Future research will increasingly leverage software to predict the formation of process-related impurities like this compound. By inputting the starting materials, reagents, and reaction conditions of the metoprolol synthesis into specialized programs, it is possible to forecast potential side reactions and the likelihood of specific byproducts being formed. rsc.org

Tools such as Mirabilis and Zeneth can assess the potential for an impurity to be carried over through various purification steps, providing a "purge factor" that aids in risk assessment. lhasalimited.orgnih.gov Furthermore, in compliance with guidelines like ICH M7, Quantitative Structure-Activity Relationship ((Q)SAR) models are used to predict the genotoxic potential of impurities without the need for extensive toxicological testing. nih.govbohrium.com This predictive approach allows for the early optimization of synthetic routes to minimize the formation of undesirable compounds and helps focus analytical resources on impurities that pose the highest risk. nih.gov

Enhanced Understanding of Impurity Reaction Kinetics and Mechanisms

A fundamental understanding of how and why this compound is formed is essential for its effective control. Future research will focus on detailed studies of the reaction kinetics and mechanisms governing its formation. This involves investigating how process parameters such as temperature, pH, reaction time, and the molar ratio of reactants (epichlorohydrin and isopropylamine) influence the rate of the side reaction that produces this impurity versus the main reaction that forms metoprolol. google.comgoogle.com

By developing mathematical models of the chemical kinetics, it becomes possible to predict how changes in process conditions will affect the impurity profile. researchgate.net This knowledge is crucial for implementing a Quality by Design (QbD) approach to manufacturing, where the process is systematically designed and controlled to consistently produce a final product of high purity. pharmafocusasia.com Such studies enable the definition of a robust operational window that maximizes the yield of Metoprolol while keeping the level of Impurity 12 well below the established regulatory thresholds. researchgate.net

Table 2: Hypothetical Kinetic Data on Formation of this compound
Reaction Temperature (°C)Reactant Molar Ratio (Epichlorohydrin:Isopropylamine)Reaction Time (hours)Impurity 12 Level (%)
201:1.280.15
301:1.280.28
401:1.280.55
301:1.580.18
301:1.2120.34

Green Analytical Chemistry Approaches for Impurity Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. researchgate.netnrigroupindia.com Future research on the analysis of this compound will prioritize the development of more eco-friendly methods. This involves replacing toxic and environmentally harmful solvents, such as acetonitrile (B52724) and methanol, with greener alternatives like ethanol (B145695) or supercritical fluids (e.g., CO2 in SFC). greenpharmacy.infosemanticscholar.org

Key GAC strategies include the miniaturization of analytical procedures to reduce sample size, reagent consumption, and waste generation. greenpharmacy.info Automation is another area of focus, as it can lead to more efficient energy use and less waste. greenpharmacy.info The ultimate aim is to develop analytical methods for this compound that are not only scientifically sound, accurate, and precise but also sustainable and safe for both the analyst and the environment. fao.org This aligns with the broader goals of green chemistry within the pharmaceutical industry to create processes that are more efficient and environmentally benign from synthesis to final quality control. acgpubs.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Metoprolol Impurity 12 in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for impurity profiling due to its sensitivity and specificity. Gas chromatography (GC) with flame ionization detection (FID) is also effective for volatile impurities, as demonstrated in impurity control studies during Metoprolol synthesis . Validation parameters such as specificity, linearity, and accuracy must align with ICH guidelines to ensure reliability .

Q. What are the common synthetic pathways leading to the formation of this compound?

  • Methodology : Impurity 12 often arises from residual isopropyl amine during synthesis, which reacts with intermediates under specific conditions. Process optimization, including solvent selection (e.g., toluene distillation under vacuum) and pH control, minimizes its formation. Trace analysis of reaction intermediates via GC can confirm the absence of precursor residues .

Q. How can researchers validate the purity of this compound reference standards?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and differential scanning calorimetry (DSC) to assess crystallinity. Purity must exceed 99.8% with no single impurity >0.1%, as per pharmacopeial standards .

Advanced Research Questions

Q. How can contradictory data from different analytical techniques (e.g., LC-MS vs. NMR) be resolved when characterizing Impurity 12?

  • Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in molecular weight (LC-MS) and structural isomers (NMR) can be resolved by spiking experiments with synthesized impurity analogs. Data should adhere to FAIR principles to ensure reproducibility and transparency in interpretation .

Q. What experimental design strategies mitigate batch-to-batch variability in Impurity 12 quantification during method validation?

  • Methodology : Implement a nested experimental design with triplicate injections across multiple batches. Use multivariate analysis (e.g., ANOVA) to distinguish between systemic errors (e.g., column degradation) and random variability. Intermediate precision studies under varying lab conditions (temperature, humidity) are critical .

Q. How does Impurity 12 influence the stability profile of Metoprolol formulations under accelerated storage conditions?

  • Methodology : Conduct forced degradation studies (40°C/75% RH for 6 months) and monitor impurity levels using stability-indicating methods. Kinetic modeling (e.g., Arrhenius equation) predicts degradation pathways. Note that Impurity 12’s reactivity with excipients may necessitate formulation adjustments, such as pH buffering .

Q. What computational tools can predict the toxicological risks of Impurity 12 when in vivo data are limited?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models like Toxtree or Derek Nexus to assess genotoxicity potential. Cross-reference with structural analogs in databases (e.g., ChemSpider) to identify shared toxicophores. Experimental validation via Ames testing is recommended for high-risk predictions .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze low-abundance Impurity 12 data to avoid false positives/negatives?

  • Methodology : Apply signal-to-noise (S/N) thresholds ≥10 for LC-MS peak integration. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Data must include confidence intervals and p-values to support claims, as emphasized in clinical trial frameworks .

Q. What strategies ensure FAIR compliance for Impurity 12 data in public repositories?

  • Methodology : Annotate datasets with unique identifiers (e.g., InChIKey for chemical structure) and metadata tags (e.g., HPLC gradient parameters). Use platforms like Zenodo or Figshare for open-access sharing, ensuring machine-readable formats (e.g., .mzML for mass spectra) .

Tables of Critical Parameters

Parameter Recommended Value Reference
HPLC Purity Threshold≥99.8% (no single impurity >0.1%)
LC-MS/MS LOD0.01 μg/mL
GC-FID RRT for Impurity1.54 (vs. Metoprolol base)
QSAR Prediction Accuracy≥85% (validated via Ames test)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.